molecular formula C10H14ClN B1377570 2-Benzylazetidine hydrochloride CAS No. 1228452-96-7

2-Benzylazetidine hydrochloride

Cat. No. B1377570
M. Wt: 183.68 g/mol
InChI Key: KPXFELSIYXDQSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, the class of compounds to which 2-Benzylazetidine hydrochloride belongs, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines .


Physical And Chemical Properties Analysis

2-Benzylazetidine hydrochloride is a powder with a melting point of 128-129°C . It has a molecular weight of 183.68 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • 2-Benzylazetidine hydrochloride is a chemical compound with the CAS Number: 1228452-96-7 . It is a powder with a melting point of 128-129 degrees .

  • Azetidines , which include 2-Benzylazetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

  • 2-Benzylazetidine hydrochloride is a chemical compound with the CAS Number: 1228452-96-7 . It is a powder with a melting point of 128-129 degrees .

  • Azetidines , which include 2-Benzylazetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

  • 2-Benzylazetidine hydrochloride is a chemical compound with the CAS Number: 1228452-96-7 . It is a powder with a melting point of 128-129 degrees .

  • Azetidines , which include 2-Benzylazetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

properties

IUPAC Name

2-benzylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)8-10-6-7-11-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXFELSIYXDQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylazetidine hydrochloride

CAS RN

1228452-96-7
Record name 2-benzylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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